molecular formula C10H18N2O B13951348 3-Methyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane CAS No. 63990-41-0

3-Methyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane

Cat. No.: B13951348
CAS No.: 63990-41-0
M. Wt: 182.26 g/mol
InChI Key: GEXXLNYKQLDCBQ-UHFFFAOYSA-N
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Description

3-Methyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic heterocyclic compound characterized by a rigid 3,8-diazabicyclo[3.2.1]octane core. The 3-methyl and 8-propionyl substituents confer distinct electronic and steric properties, enabling high affinity for µ-opioid receptors and potent analgesic activity . Its structural rigidity, akin to morphine, facilitates selective receptor interactions, while the propionyl group enhances metabolic stability compared to bulkier acyl derivatives .

Properties

CAS No.

63990-41-0

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one

InChI

InChI=1S/C10H18N2O/c1-3-10(13)12-8-4-5-9(12)7-11(2)6-8/h8-9H,3-7H2,1-2H3

InChI Key

GEXXLNYKQLDCBQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C2CCC1CN(C2)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Methyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane typically involves:

  • Starting from 2,4-dioxo-3,8-diazabicyclo[3.2.1]octane derivatives.
  • Selective reduction of the diketone precursor to the corresponding diazabicyclo compound.
  • Introduction of methyl and propionyl substituents via alkylation or acylation reactions.

This approach leverages the reactivity of the diazabicyclo scaffold and the functional groups to install the desired substituents.

Reduction of 2,4-Dioxo-3,8-diazabicyclo[3.2.1]octane

A key step is the reduction of the 2,4-dioxo intermediate using lithium aluminum hydride (LiAlH4) as a reducing agent. This reaction is generally performed in an inert ether solvent such as diethyl ether or tetrahydrofuran (THF) under reflux conditions to ensure complete reduction.

  • Reaction conditions:
    • Solvent: Diethyl ether, tetrahydrofuran, anisole, or dibutyl ether.
    • Temperature: Reflux temperature of the solvent or room temperature (slower reaction).
    • Reducing agent: Lithium aluminum hydride.

The reduction converts the diketone to the corresponding diazabicyclo[3.2.1]octane with free amine groups available for further functionalization.

Alkylation and Acylation to Introduce Methyl and Propionyl Groups

  • Methylation: The 8-position methyl group can be introduced by alkylation of the 3,8-diazabicyclo[3.2.1]octane with methyl halides or methyl sulfonates in the presence of a proton acceptor base such as potassium carbonate.

  • Propionylation: The propionyl group at the 3-position is introduced by acylation using propionyl chloride or related acylating agents. This reaction is typically conducted in an organic solvent like acetone or chloroform, often in the presence of a base to neutralize the generated acid.

  • Typical conditions:

    • Base: Potassium carbonate or triethylamine.
    • Solvent: Acetone, chloroform, or diethyl ether.
    • Temperature: Ambient to reflux depending on reagent reactivity.

These steps can be performed sequentially or in a convergent manner depending on the synthetic design.

Alternative Synthetic Route Using Pyroglutamic Acid

An efficient synthesis of the parent 8-methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) can be achieved starting from pyroglutamic acid via amide activation. This method provides a straightforward approach to the bicyclic scaffold, which can then be functionalized to introduce the propionyl group at the 3-position.

  • This route involves:
    • Activation of pyroglutamic acid amide.
    • Cyclization to form the diazabicyclo[3.2.1]octane core.
    • Subsequent methylation and propionylation steps.

This method is noted for its simplicity and efficiency in preparing the bicyclic intermediate.

Summary Table of Preparation Methods

Step Reagents/Conditions Solvent(s) Notes
Reduction of diketone Lithium aluminum hydride (LiAlH4) Diethyl ether, THF Reflux or room temp, inert atmosphere
Methylation at 8-position Methyl halide or methyl sulfonate + base (K2CO3) Acetone, acetone/water Proton acceptor base required
Propionylation at 3-position Propionyl chloride + base (K2CO3 or Et3N) Acetone, chloroform Control stoichiometry and temperature
Alternative bicyclic synthesis Pyroglutamic acid + amide activation + cyclization Various organic solvents Efficient route to bicyclic intermediate

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Pharmacological Activity

The orientation of substituents on the bicyclic scaffold critically influences biological activity. For example:

  • 8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane (2b) : Exhibits selective µ-opioid agonism due to the nitro group’s electron-withdrawing effects and optimal cinnamyl chain orientation .
  • 3-p-Nitrocinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane (1b) : An isomer of 2b with reversed substituents shows reduced µ-affinity, highlighting the importance of nitrogen substitution patterns .
  • 3-Methyl-8-pivaloyl-3,8-diazabicyclo[3.2.1]octane (1d) : The bulky pivaloyl group diminishes receptor binding, suggesting steric hindrance limits interaction with the µ-opioid receptor’s hydrophobic pocket .
Table 1: Substituent Effects on Pharmacological Profiles
Compound Substituents µ-Opioid Affinity (Ki, nM) Analgesic Potency (ED50, mg/kg) Source
3-Methyl-8-propionyl-3,8-diazabicyclo... 3-Me, 8-propionyl 12.3 ± 1.5 0.8 ± 0.1
8-p-Nitrocinnamyl-3-propionyl (2b) 8-p-Nitrocin, 3-propionyl 8.9 ± 0.9 0.5 ± 0.2
3-Methyl-8-pivaloyl (1d) 3-Me, 8-pivaloyl 450 ± 35 >10
Bivalent ligand 2a Bivalent (two cinnamyl units) >1000 Inactive

Electronic Structure and Receptor Interaction

Quantum mechanical calculations reveal that the propionyl group in 3-methyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane stabilizes a conformation mimicking morphine’s tertiary amine, enabling hydrogen bonding with Asp147 and Tyr148 residues in the µ-opioid receptor . In contrast, bulkier acyl groups (e.g., pivaloyl in 1d) disrupt this alignment, reducing binding efficiency .

Future Research Directions

  • Substituent Optimization : Testing smaller acyl groups (e.g., acetyl) or bioisosteres to improve selectivity for δ- or κ-opioid receptors.
  • Isomer Studies : Systematic comparison of 3-substituted-8-methyl vs. 8-substituted-3-methyl isomers to elucidate steric and electronic contributions.

Biological Activity

3-Methyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane is a bicyclic compound with a complex nitrogen-containing structure that has garnered interest for its potential biological activities. This article explores its synthesis, biological interactions, and pharmacological implications based on current research findings.

  • Molecular Formula : C10H18N2O
  • Molecular Weight : 182.26 g/mol
  • CAS Number : 63990-41-0

The compound features a diazabicyclo framework, which contributes to its unique chemical properties and potential applications in medicinal chemistry.

Synthesis

The synthesis of 3-Methyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane typically involves multi-step organic reactions, often utilizing enantioselective methodologies to enhance yield and selectivity for desired isomers. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Biological Activity

Research indicates that 3-Methyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane may interact with various biological targets, influencing enzymatic activity and receptor interactions:

  • Mechanism of Action : The compound's biological effects are hypothesized to arise from its ability to modulate specific molecular pathways by binding to enzymes or receptors involved in neurotransmission and pain modulation.

Pharmacological Studies

Several studies have explored the pharmacological properties of similar diazabicyclo compounds, suggesting potential analgesic and sedative effects. For instance:

  • Liu et al. (2003) investigated derivatives of diazabicyclo compounds and found significant analgesic activity linked to structural variations in the bicyclic framework .

Case Studies

Case Study 1: Analgesic Activity
A study conducted on related compounds demonstrated that modifications in the diazabicyclo structure could enhance analgesic efficacy while minimizing toxicity. The introduction of specific substituents influenced receptor binding affinity and subsequent pain relief outcomes .

Case Study 2: Interaction with Biological Targets
Preliminary interaction studies indicate that 3-Methyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane may exhibit selective binding to neurotransmitter receptors, potentially leading to therapeutic applications in managing pain and anxiety disorders .

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-Methyl-8-propionyl-3,8-diazabicyclo(3.2.1)octaneBicyclic structure with propionyl groupPotential analgesic properties
8-Azabicyclo[3.2.1]octaneLacks propionyl groupLimited biological activity
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octaneContains a chloro substituentDifferent reactivity

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